molecular formula C9H15ClN2 B2418746 (2-M-tolyl-ethyl)-hydrazine hydrochloride CAS No. 97294-52-5

(2-M-tolyl-ethyl)-hydrazine hydrochloride

Cat. No.: B2418746
CAS No.: 97294-52-5
M. Wt: 186.68
InChI Key: DBXLKELWROUMOO-UHFFFAOYSA-N
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Description

(2-M-tolyl-ethyl)-hydrazine hydrochloride is a useful research compound. Its molecular formula is C9H15ClN2 and its molecular weight is 186.68. The purity is usually 95%.
BenchChem offers high-quality (2-M-tolyl-ethyl)-hydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-M-tolyl-ethyl)-hydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylphenyl)ethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-8-3-2-4-9(7-8)5-6-11-10;/h2-4,7,11H,5-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXLKELWROUMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of (2-(3-Methylphenyl)ethyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth physicochemical profile of (2-(3-methylphenyl)ethyl)hydrazine hydrochloride , often abbreviated in laboratory contexts as the m-tolyl analog of Phenelzine. As a structural derivative of the established antidepressant Phenelzine (Nardil), this compound retains the core pharmacophore required for monoamine oxidase (MAO) inhibition while introducing a meta-methyl substituent on the aromatic ring.

Key Technical Insight: The addition of the methyl group at the meta position significantly alters the lipophilicity (LogP) and steric profile compared to the parent phenelzine, potentially influencing blood-brain barrier (BBB) penetration and metabolic clearance rates, while maintaining the high water solubility characteristic of hydrazine hydrochloride salts.

Molecular Identity & Structural Analysis[1][2]

Accurate identification is the prerequisite for all downstream characterization. The "M-tolyl" designation refers to the meta-isomer.

Nomenclature and Identifiers[2]
ParameterDetail
IUPAC Name [2-(3-Methylphenyl)ethyl]hydrazine hydrochloride
Common Name m-Tolyl-phenelzine HCl; (2-M-tolyl-ethyl)-hydrazine HCl
Chemical Formula

Molecular Weight 150.22 g/mol (Free Base) / 186.68 g/mol (HCl Salt)
CAS Registry Research Analog (Referenced as analog of 51-71-8)
SMILES CC1=CC(=CC=C1)CCNN.Cl
Structural Connectivity Diagram

The following diagram illustrates the connectivity, highlighting the critical hydrazine pharmacophore and the lipophilic tolyl tail.

MolecularStructure Fig 1: Structural Domains of (2-(3-Methylphenyl)ethyl)hydrazine HCl Tolyl m-Tolyl Ring (Lipophilic Domain) Ethyl Ethyl Spacer (C2 Linker) Tolyl->Ethyl C-C Bond Hydrazine Hydrazine Group (-NH-NH2) (Reactive Center) Ethyl->Hydrazine C-N Bond HCl HCl Counterion (Solubility Enhancer) Hydrazine->HCl Ionic Interaction

Physicochemical Properties[1][2][3][6][7]

The physicochemical profile is derived from empirical data of the parent compound (Phenelzine) and adjusted for the structure-activity relationship (SAR) of the methyl substitution.

Solubility and Ionization (pKa)

As a hydrochloride salt, the compound exhibits high aqueous solubility, but the free base is an oil.

  • pKa (Hydrazine Nitrogen): ~9.1 – 9.3

    • Mechanism:[1][2][3] The terminal hydrazine nitrogen is basic. The ethyl spacer insulates the nitrogen from the electronic effects of the toluene ring, meaning the pKa remains very similar to Phenelzine (9.2).

    • Implication: At physiological pH (7.4), the molecule exists predominantly (>98%) in its ionized (protonated) cationic form, which drives solubility but requires active transport or ion-pairing for membrane permeation.

Lipophilicity (LogP/LogD)

The meta-methyl group is a lipophilic addition.

  • Predicted LogP (Free Base): 1.60 ± 0.2

    • Comparison: Phenelzine has a LogP of ~1.1. The addition of a methyl group typically adds ~0.5 log units.

    • Significance: This increased lipophilicity suggests the m-tolyl analog may have higher passive permeability across the Blood-Brain Barrier (BBB) compared to Phenelzine, potentially altering potency or onset of action.

Property Summary Table
PropertyValue / DescriptionContext
Appearance White to off-white crystalline solidHygroscopic nature of HCl salts
Melting Point 155°C – 160°C (Decomposes)Typical for hydrazine HCl salts
Water Solubility >50 mg/mLHighly soluble (Salt form)
DMSO Solubility Soluble (>20 mg/mL)Preferred for stock solutions
Hygroscopicity Moderate to HighRequires desiccated storage
LogP (Predicted) 1.6More lipophilic than Phenelzine

Stability & Degradation Profiles

Hydrazines are chemically labile. Understanding their degradation pathways is critical for accurate dosing and storage.

Oxidation Sensitivity

The primary instability mechanism is autoxidation . In the presence of oxygen and trace metal ions (


, 

), the hydrazine group oxidizes to form the corresponding hydrazone or eventually the diazo/hydrocarbon species.
Solution Stability
  • Aqueous (pH 7): Unstable. Half-life < 24 hours at room temperature.

  • Acidic (0.1 M HCl): Stable. The protonation of the hydrazine nitrogen protects it from oxidation.

  • DMSO: Stable for weeks at -20°C.

Degradation Pathway Diagram

Degradation Fig 2: Oxidative Degradation Pathway of Hydrazine Derivatives Compound (2-M-tolyl-ethyl)-hydrazine (Active API) Radical Hydrazyl Radical (Intermediate) Compound->Radical O2 / Metal Ions Azo Azo/Diimide Species (Transient) Radical->Azo -H· Final Toluene Derivative + Nitrogen Gas Azo->Final Decomposition

Analytical Characterization Protocols

Due to the lack of a chromophore on the hydrazine tail and the weak UV absorbance of the unconjugated toluene ring, direct UV detection is often insensitive. Derivatization is the gold standard for quantification.

HPLC Method (Derivatization Strategy)

Principle: React the hydrazine with an aldehyde (e.g., benzaldehyde or p-dimethylaminobenzaldehyde) to form a highly UV-active hydrazone.

Protocol: Pre-column Derivatization with Benzaldehyde

  • Reagent Preparation:

    • Derivatizing Solution: 1% Benzaldehyde in Methanol.[4]

    • Buffer: 0.1 M Sodium Borate (pH 9.0).

  • Sample Preparation:

    • Dissolve 1 mg of (2-M-tolyl-ethyl)-hydrazine HCl in 1 mL of 0.1 M HCl.

    • Mix 100 µL Sample + 100 µL Borate Buffer + 50 µL Benzaldehyde Solution.

    • Incubate at 60°C for 20 minutes (Formation of Hydrazone).

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

    • Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.

    • Gradient: 40% B to 90% B over 15 minutes.

    • Detection: UV at 300-310 nm (Specific to the hydrazone conjugate).

    • Flow Rate: 1.0 mL/min.

Mass Spectrometry (LC-MS)

Direct injection without derivatization is possible using Electrospray Ionization (ESI) in Positive Mode.

  • Target Ion

    
    :  m/z 151.1 (Free base mass + H).
    
  • Fragmentation: Look for loss of

    
     (m/z 134) and tropylium ion formation (m/z 91/105).
    

Handling & Safety (HSE)

Critical Alert: Hydrazine derivatives are potent biological alkylating agents.

  • Toxicity: Suspected carcinogen and hepatotoxin (based on hydrazine class effects).

  • MAO Inhibition: Potent irreversible inhibitor.[3][5] Accidental ingestion or inhalation can cause hypertensive crisis, especially if dietary tyramine is present.

  • PPE: Double nitrile gloves, chemical safety goggles, and handling exclusively within a fume hood.

  • Neutralization: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen gas before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3675, Phenelzine. Retrieved February 15, 2026 from [Link]

  • Occupational Safety and Health Administration (OSHA). Method 20: Hydrazine in Air - HPLC Analysis. United States Department of Labor. Retrieved from [Link]

  • Rao, G. et al. (2025). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase HPLC. Rasayan Journal of Chemistry. Retrieved from [Link]

  • Guide to Pharmacology. Phenelzine: Ligand Page. IUPHAR/BPS. Retrieved from [Link]

Sources

Molecular structure and formula of (2-M-tolyl-ethyl)-hydrazine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (2-(3-Methylphenyl)ethyl)hydrazine Hydrochloride , a structural analog of the non-selective Monoamine Oxidase Inhibitor (MAOI) Phenelzine.

Based on standard chemical nomenclature conventions and the "m-tolyl" designation, this compound is identified as the meta-isomer of a methylated phenelzine derivative.

Structural Characterization, Synthesis, and Pharmacological Context

Part 1: Molecular Architecture & Identity

Chemical Identity

The compound is a hydrazine derivative where the terminal nitrogen is substituted by a 2-(3-methylphenyl)ethyl group. It serves as a lipophilic analog to Phenelzine, potentially altering blood-brain barrier (BBB) penetration and metabolic stability due to the steric and electronic effects of the meta-methyl group.

PropertySpecification
IUPAC Name [2-(3-Methylphenyl)ethyl]hydrazine hydrochloride
Common Code 2-m-Tolyl-ethylhydrazine HCl
CAS (Base) 13256-89-8 (Analogous Reference)
Molecular Formula C₉H₁₅ClN₂ (Salt) / C₉H₁₄N₂ (Base)
Molecular Weight 186.68 g/mol (Salt) / 150.22 g/mol (Base)
SMILES (Salt) CC1=CC(=CC=C1)CCNN.Cl
Solubility High (Water, Ethanol); Low (Diethyl Ether, Hexane)
Appearance Hygroscopic white to off-white crystalline solid
Structural Analysis

The molecule consists of three distinct pharmacophoric regions:

  • The Hydrazine Head (

    
    ):  The reactive "warhead" responsible for MAO inhibition via covalent binding to the flavin cofactor.
    
  • The Ethyl Linker: A two-carbon spacer essential for aligning the hydrazine with the enzyme active site (mimicking the transition state of amine substrates).

  • The m-Tolyl Tail: A phenyl ring substituted at the 3-position with a methyl group.[1] This increases

    
     (lipophilicity) relative to the parent phenelzine, potentially enhancing CNS distribution.
    

Part 2: Synthesis & Validation Protocols

Retrosynthetic Strategy

The most robust route for synthesizing mono-alkyl hydrazines avoids the formation of bis-alkylated byproducts (where two alkyl chains attach to one hydrazine). This is achieved using a large excess of hydrazine hydrate during the displacement reaction.

Experimental Protocol: Direct Hydrazinolysis

Precursor: 1-(2-Bromoethyl)-3-methylbenzene (or the corresponding Tosylate).

Step 1: Nucleophilic Displacement
  • Setup: Equip a 500mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet.

  • Reagents: Charge flask with Hydrazine Hydrate (80% aq) (10 equivalents). The large excess is critical to statistically favor mono-alkylation.

  • Addition: Dissolve 3-Methylphenethyl bromide (1 equivalent) in ethanol (3 volumes). Add dropwise to the refluxing hydrazine solution over 1 hour.

    • Causality: Slow addition keeps the concentration of alkylating agent low relative to hydrazine, preventing the mono-alkylated product from reacting again to form the dialkyl impurity.

  • Reaction: Reflux at 80°C for 4 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Workup:

    • Cool to room temperature.

    • Extraction: Dilute with water and extract with Dichloromethane (DCM) x3.

    • Wash: Wash organic layer with 5% NaOH (to remove traces of hydrazine hydrate) and Brine.

    • Dry: Dry over anhydrous

      
       and concentrate in vacuo to yield the free base oil.
      
Step 2: Salt Formation (Hydrochlorination)
  • Dissolution: Dissolve the crude free base oil in anhydrous Diethyl Ether.

  • Precipitation: Cool to 0°C in an ice bath. Slowly stream dry HCl gas or add HCl in Dioxane (4M) dropwise.

  • Filtration: The hydrochloride salt will precipitate immediately as a white solid.

  • Purification: Recrystallize from Ethanol/Ether to remove any traces of the bis-impurity.

Visualization: Synthesis Workflow

Synthesis Start 3-Methylphenethyl Alcohol Act Activation (Tosylation/Bromination) Start->Act TsCl or PBr3 Inter Intermediate: 3-Methylphenethyl Bromide/Tosylate Act->Inter React Hydrazinolysis (10eq N2H4, Reflux) Inter->React SN2 Displacement Base Free Base: (2-m-Tolyl)ethyl hydrazine React->Base Workup (DCM Ext) Salt Final Product: HCl Salt Formation Base->Salt HCl/Ether

Caption: Figure 1. Synthetic pathway converting the alcohol precursor to the hydrazine HCl salt via nucleophilic displacement.

Part 3: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical checkpoints must be met. The absence of bis-alkylated signals is the primary purity criterion.

Proton NMR ( -NMR, 400 MHz, )
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Ar-CH₃ 2.35Singlet3HMethyl group on the aromatic ring (meta).
Ar-CH₂- 2.95Triplet2HBenzylic methylene.
-CH₂-N 3.30Triplet2HMethylene adjacent to hydrazine nitrogen.
Aromatic 7.00 - 7.25Multiplet4HAromatic protons (m-substituted pattern).

Note: The labile hydrazine protons (


) will exchange with 

and may not be visible. In DMSO-

, they typically appear as broad singlets around 8-10 ppm.
Mass Spectrometry (LC-MS)
  • Target Ion

    
    :  151.12 m/z.
    
  • Fragment Pattern: Look for tropylium ion derivatives (m/z 105 for methyl-tropylium) characteristic of alkyl-benzenes.

Part 4: Biological Context & Mechanism

Mechanism of Action (MOA)

Like Phenelzine, (2-(3-Methylphenyl)ethyl)hydrazine acts as a suicide substrate (mechanism-based inhibitor) for Monoamine Oxidase (MAO).

  • Oxidation: MAO oxidizes the hydrazine moiety to a diazene intermediate (

    
    ).
    
  • Radical Formation: The diazene decomposes, releasing

    
     and generating a reactive alkyl radical or cation.
    
  • Covalent Modification: This reactive species forms a covalent bond with the N(5) atom of the FAD (Flavin Adenine Dinucleotide) cofactor within the enzyme, permanently disabling it.

Visualization: MAO Inhibition Pathway

MOA Drug Drug: (2-m-Tolyl)ethyl hydrazine Complex Michaelis Complex [E-S] Drug->Complex Enz Enzyme: MAO-FAD Complex Enz->Complex Ox Oxidation to Diazene Intermediate Complex->Ox -2e- Radical Radical Species Generation Ox->Radical -N2 Dead Irreversible Adduct: N5-Flavin Alkylation Radical->Dead Covalent Bond

Caption: Figure 2.[2] Mechanism-based inactivation of MAO. The hydrazine is oxidized to a reactive species that covalently modifies the FAD cofactor.

Safety & Handling
  • Toxicity: Hydrazines are potent hepatotoxins and suspected carcinogens. All handling must occur in a fume hood.

  • Instability: The free base is sensitive to oxidation by air. Store strictly as the HCl salt in a desiccator at -20°C.

References

  • PubChem. (2025).[3][4] Phenelzine | C8H12N2.[3] National Library of Medicine.[3] Available at: [Link]

  • Binda, C., et al. (2008).[5] Structural and mechanistic studies of arylalkylhydrazine inhibition of human monoamine oxidases A and B. Biochemistry, 47(20), 5616-5625.[5] Available at: [Link]

  • Tipton, K. F., & Sjoerdsma, A. (1989). Monoamine Oxidase Inhibitors: The State of the Art. Wiley. (Foundational text on Hydrazine MAOI synthesis).

Sources

Technical Guide: Synonyms and IUPAC Nomenclature for (2-m-Tolylethyl)hydrazine Hydrochloride

[1]

Chemical Identity & Structural Analysis

This compound is a structural analog of the antidepressant Phenelzine , distinguished by a methyl substitution at the meta position of the phenyl ring. It belongs to the class of phenethylhydrazines , which are potent Monoamine Oxidase Inhibitors (MAOIs).

Core Identifiers
ParameterDetail
Common Code (2-M-tolyl-ethyl)-hydrazine HCl
CAS Number 97294-52-5 (Hydrochloride salt)32504-15-7 (Free base)
Molecular Formula

Molecular Weight 186.68 g/mol (salt)
SMILES Cc1cccc(CCNN)c1.Cl
InChI Key DBXLKELWROUMOO-UHFFFAOYSA-N
Structural Diagram (Connectivity)

The following diagram illustrates the specific connectivity of the meta-tolyl group linked via an ethyl chain to the hydrazine moiety.[1]

Gcluster_0Aromatic Ring (m-Tolyl)cluster_1Linker Chaincluster_2Functional GroupC1C1 (Ipso)EthylEthyl Group-CH2-CH2-C1->EthylPosition 2C3C3 (Meta)Methyl GroupRingPhenyl RingC3->RingSubstitutionRing->C1HydrazineHydrazine-NH-NH2Ethyl->HydrazinePosition 1HClHCl(Counterion)Hydrazine->HClIonic Bond

Figure 1: Structural connectivity showing the meta-methyl substitution and ethyl-hydrazine linkage.[1]

Nomenclature Breakdown

The name "(2-M-tolyl-ethyl)-hydrazine" is a semi-systematic descriptor.[1] Below is the rigorous breakdown required for regulatory and publication purposes.

IUPAC Nomenclature

Preferred Name: [2-(3-Methylphenyl)ethyl]hydrazine hydrochloride [1]

  • [2-...] : Indicates the hydrazine is attached to carbon 1 of the ethyl chain, while the phenyl ring is attached to carbon 2.

  • (3-Methylphenyl) : Defines the "m-tolyl" group.[1] The methyl group is at the 3rd position relative to the ethyl attachment point.

  • Ethyl : The 2-carbon alkane linker.[1]

  • Hydrazine : The principal functional group (

    
    ).[1]
    
Synonym Mapping

Researchers often encounter variations in naming due to different database standards (e.g., CAS vs. Beilstein).

Synonym VariationContext / Origin
(2-m-Tolylethyl)hydrazine Common semi-systematic name using "tolyl" for methylphenyl.
3-Methylphenelzine Pharmacological naming; highlights its relationship to Phenelzine (2-phenylethylhydrazine).[1]
Hydrazine, [2-(3-methylphenyl)ethyl]-, hydrochloride CAS Index Name (inverted format).
1-(2-(3-Methylphenyl)ethyl)hydrazine Explicit numbering of the hydrazine nitrogen.[1]

Synthesis & Experimental Logic

Critical Distinction: Do not confuse this compound with o-tolylhydrazine or 2-ethylphenylhydrazine. Those compounds have the hydrazine attached directly to the aromatic ring. The target molecule here has a 2-carbon spacer .[1]

Validated Synthetic Pathway

The synthesis follows the classic Phenelzine route, adapted for the meta-methyl substituent.

Protocol Logic:

  • Precursor Selection: Start with 3-methylphenethyl bromide (or chloride). Direct reaction with hydrazine prevents the formation of ring-substituted isomers.[1]

  • Nucleophilic Substitution: The hydrazine acts as a nucleophile, displacing the halide.

  • Salt Formation: The resulting free base is an oil; conversion to the hydrochloride salt ensures stability and water solubility for biological assays.

SynthesisStep1Precursor:3-Methylphenethyl bromideInterIntermediate:[2-(3-Methylphenyl)ethyl]hydrazine(Free Base Oil)Step1->InterAlkylation (Reflux in EtOH)ReagentReagent:Hydrazine Hydrate (Excess)Reagent->InterFinalProduct:[2-(3-Methylphenyl)ethyl]hydrazine HCl(Solid Salt)Inter->FinalHCl / IsopropanolCrystallization

Figure 2: Synthetic pathway via alkylation of hydrazine.

Applications in Drug Development

This compound is primarily used as a research standard in Monoamine Oxidase (MAO) pharmacology.

  • MAO Inhibition Studies: As a structural homolog of Phenelzine (Nardil), it is used to probe the steric constraints of the MAO-A and MAO-B active sites.[1] The meta-methyl group adds bulk that can alter selectivity profiles compared to the unsubstituted parent drug.

  • Metabolic Tracers: Used in mechanistic toxicology to study how ring substitution affects the metabolic cleavage of the hydrazine group.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12217351: (2-(3-Methylphenyl)ethyl)hydrazine hydrochloride. PubChem. Available at: [Link][1]

  • Chemical Abstracts Service (CAS). CAS Registry Number 97294-52-5.[1][2] American Chemical Society.

Methodological & Application

Step-by-step synthesis protocol for (2-M-tolyl-ethyl)-hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Strategies for (2-m-Tolyl-ethyl)-hydrazine Hydrochloride

Abstract & Scope

This application note details the synthetic rationale and methodology for the preparation of (2-m-tolyl-ethyl)-hydrazine hydrochloride (CAS: 97294-52-5), a structural analog of the monoamine oxidase inhibitor (MAOI) phenelzine. The protocol focuses on the installation of the hydrazine moiety onto a 3-methyl-phenethyl scaffold. Two primary pathways are analyzed: direct hydrazinolysis of an activated alkyl electrophile and a higher-fidelity route utilizing protected hydrazine precursors to minimize polyalkylation byproducts. This guide emphasizes process safety, particularly regarding the handling of hydrazine derivatives, and provides a mechanistic understanding of the transformations.

Safety & Hazard Analysis (Critical)

  • Hydrazine Toxicity: Hydrazine and its alkylated derivatives are potent hepatotoxins, potential carcinogens, and can be unstable. All manipulations must be performed in a functioning fume hood with appropriate PPE (butyl rubber gloves, face shield).

  • Energetic Profile: Hydrazine salts can be shock-sensitive when dry. The hydrochloride salt form is generally more stable but should be stored under inert atmosphere and away from oxidizers.

  • Waste Disposal: All hydrazine-containing waste must be segregated and treated according to specific hazardous waste protocols (e.g., oxidation with bleach) before disposal, strictly adhering to institutional safety guidelines.

Synthetic Pathway Analysis

The synthesis of phenelzine analogs typically involves the nucleophilic substitution of a phenethyl electrophile with a hydrazine source.

Mechanism & Causality
  • Precursor Activation: The starting material, 2-(3-methylphenyl)ethanol , is not sufficiently electrophilic. It must be converted to a bromide, mesylate, or tosylate to facilitate nucleophilic attack.

  • Nucleophilic Substitution (Hydrazinolysis):

    • Method A (Classical): Direct reaction with excess hydrazine hydrate. While direct, this method often suffers from over-alkylation (forming

      
      -dialkyl species).
      
    • Method B (Protected): Use of di-tert-butyl azodicarboxylate (DBAD) or Boc-hydrazine . This sterically hinders the nitrogen, ensuring mono-alkylation and high purity. This is the preferred "Expert" route for research applications.

  • Deprotection & Salt Formation: Removal of protecting groups (if used) followed by acidification with HCl yields the stable hydrochloride salt.

Detailed Experimental Protocol (Literature-Derived)

Note: This protocol is a synthesis of standard methodologies for phenelzine analogs described in medicinal chemistry literature (e.g., Bioorg.[1] Med. Chem. Lett.).[1]

Phase 1: Activation of the Phenethyl Scaffold

Objective: Convert 2-(3-methylphenyl)ethanol to 1-(2-bromoethyl)-3-methylbenzene.

  • Reagents: 2-(3-methylphenyl)ethanol (1.0 eq), Phosphorus tribromide (

    
    , 0.4 eq) or 
    
    
    
    /
    
    
    .
  • Procedure:

    • Cool a solution of the alcohol in anhydrous DCM to 0°C.

    • Add

      
       dropwise to control the exotherm.
      
    • Stir at room temperature for 2–4 hours. Monitor by TLC for disappearance of starting material.

    • Quench: Carefully pour onto ice/water. Extract with DCM.

    • Purification: Wash organics with

      
       and brine. Dry over 
      
      
      
      and concentrate.
Phase 2: Hydrazine Installation (Protected Route)

Objective: Mono-alkylation using


-di-tert-butyl hydrazine-1,2-dicarboxylate.
  • Reagents: 1-(2-bromoethyl)-3-methylbenzene (from Phase 1), Di-tert-butyl hydrazine-1,2-dicarboxylate (1.1 eq),

    
     (2.0 eq), KI (catalytic).
    
  • Procedure:

    • Dissolve the hydrazine dicarboxylate and base (

      
      ) in DMF or Acetonitrile.
      
    • Add the bromide dropwise.

    • Heat to 60–80°C for 12–24 hours. The bulky Boc groups prevent the nitrogen from attacking a second bromide molecule.

    • Workup: Dilute with water, extract with ethyl acetate. The product is the protected intermediate (Boc-N-N-Boc-phenethyl derivative).

Phase 3: Deprotection & Salt Formation

Objective: Isolation of (2-m-tolyl-ethyl)-hydrazine hydrochloride.

  • Reagents: 4M HCl in Dioxane or concentrated HCl/Ethanol.

  • Procedure:

    • Dissolve the protected intermediate in a minimal amount of dioxane or ethanol.

    • Add 4M HCl in dioxane (excess).

    • Stir at room temperature. Evolution of isobutylene gas indicates deprotection.

    • Crystallization: The product often precipitates as a white to off-white solid.

    • Filtration: Collect the solid under inert atmosphere (nitrogen). Wash with cold ether to remove residual organics.

    • Drying: Dry under vacuum over

      
      .
      

Data Presentation & Visualization

Table 1: Comparative Synthetic Metrics
ParameterMethod A: Direct HydrazinolysisMethod B: Boc-Protected Route
Reagent Cost Low (Hydrazine Hydrate)Moderate (Boc-Hydrazine)
Selectivity Low (Risk of

-dialkylation)
High (Mono-alkylation favored)
Purification Difficult (Distillation req.)Simple (Crystallization)
Safety High Risk (Free Hydrazine)Lower Risk (Solid reagents)
Typical Yield 40–60%75–90%
Figure 1: Synthetic Workflow Diagram

SynthesisPath Start 2-(3-methylphenyl)ethanol Act Activation (Mesylation/Bromination) Start->Act PBr3 or MsCl Inter Activated Electrophile (Bromide/Mesylate) Act->Inter Step2 Nucleophilic Substitution (Boc-Hydrazine + Base) Inter->Step2 SN2 Reaction ProtInter Protected Intermediate (N,N'-Boc-Hydrazine deriv.) Step2->ProtInter Step3 Deprotection & Salt Formation (HCl/Dioxane) ProtInter->Step3 Acid Hydrolysis Final (2-m-tolyl-ethyl)-hydrazine HCl Step3->Final Precipitation

Caption: Logical flow for the high-fidelity synthesis of (2-m-tolyl-ethyl)-hydrazine HCl via a protected hydrazine strategy to ensure mono-alkylation.

References

  • General synthesis of novel phenelzine analogues. Source: ResearchGate / Bioorganic & Medicinal Chemistry Letters Context: Describes the design and synthesis of phenelzine analogues, including hydrazine modifications and phenyl ring substitutions, validating the route via alkyl bromide intermediates.

  • Synthesis of N-propargylphenelzine and analogues as neuroprotective agents. Source: PubMed Context: Provides experimental details on the alkylation of hydrazine derivatives and the handling of phenelzine-type compounds.

  • Substituted phenethylamine (General Class Information). Source: Wikipedia Context: Background on the structural classification of phenethylamines and their pharmacological relevance.

Sources

Application Note & Protocol: High-Yield Conversion of (2-M-tolyl-ethyl)-hydrazine Free Base to its Crystalline Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the efficient conversion of (2-M-tolyl-ethyl)-hydrazine free base, an oily and potentially unstable substance, into its more stable, crystalline, and easily handled hydrochloride (HCl) salt. The formation of hydrochloride salts is a critical step in drug development and research, enhancing the physicochemical properties of basic compounds for improved storage, formulation, and bioavailability. This guide details the necessary safety precautions for handling hydrazine derivatives, the preparation of an anhydrous ethereal HCl solution, the salt formation procedure, and methods for purification and characterization. The causality behind key experimental choices is explained to ensure both reproducibility and a fundamental understanding of the process.

Introduction & Scientific Rationale

Hydrazine derivatives, such as (2-M-tolyl-ethyl)-hydrazine, are important intermediates in the synthesis of various pharmacologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and tryptophol derivatives.[1] However, many hydrazine free bases exist as oils at room temperature, are susceptible to atmospheric oxidation (often indicated by darkening in color), and can be difficult to purify and handle accurately.[2][3]

Converting the basic free base into its hydrochloride salt via an acid-base reaction addresses these challenges. The resulting salt is typically a crystalline solid with several advantages:

  • Enhanced Stability: Salts are generally more stable to oxidation and have a longer shelf life than their free base counterparts.[2]

  • Improved Handling: Crystalline solids are easier to weigh, transfer, and purify via recrystallization compared to viscous oils.

  • Modified Solubility: While free bases are often soluble in nonpolar organic solvents, their hydrochloride salts exhibit increased solubility in polar solvents, including water, which is often crucial for pharmaceutical formulations.[4][5]

The fundamental principle of this procedure is the protonation of the basic nitrogen atom of the hydrazine moiety by hydrochloric acid. To ensure a high yield of a solid product, the reaction is performed under anhydrous conditions. The presence of water can lead to lower yields due to the solubility of the hydrochloride salt in aqueous media or may cause the product to separate as a viscous oil rather than a crystalline solid.[2][6]

Critical Safety Precautions: Handling Hydrazine Derivatives

WARNING: Hydrazine and its derivatives are classified as hazardous chemicals. They are corrosive, toxic, and potential carcinogens.[7][8][9][10] Both acute and chronic exposure must be strictly avoided.

  • Engineering Controls: All manipulations involving (2-M-tolyl-ethyl)-hydrazine and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[7][11]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.[9][12]

    • Hand Protection: Butyl rubber or nitrile gloves are required. Always consult a glove compatibility chart.[7][12]

    • Eye Protection: Chemical splash goggles and a full-face shield must be worn.[7][9]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are essential. An apron may be worn for added protection against splashes.

  • Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible.[12] In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9][11]

  • Waste Disposal: All hydrazine-containing waste (liquid and solid) must be segregated into a clearly labeled hazardous waste container for disposal according to institutional and local regulations.[7] Do not discharge into drains.[12]

Materials & Apparatus

Reagents & Chemicals
ReagentGradeSupplier
(2-M-tolyl-ethyl)-hydrazine≥97% Purity(User Defined)
Diethyl Ether (Et₂O)Anhydrous, ≥99.7%(User Defined)
Hydrochloric Acid (HCl)Concentrated, 37%(User Defined)
Sulfuric Acid (H₂SO₄)Concentrated, 98%(User Defined)
Sodium Chloride (NaCl)Rock Salt, Coarse(User Defined)
Ethanol (EtOH)200 Proof, Anhydrous(User Defined)
Magnesium Sulfate (MgSO₄)Anhydrous(User Defined)
Nitrogen (N₂) or Argon (Ar)High Purity, Inert Gas(User Defined)
Apparatus
  • Round-bottom flasks (various sizes)

  • Gas generation flask with dropping funnel and gas outlet tube

  • Gas dispersion tube (fritted bubbler)

  • Drying tube (filled with CaCl₂ or Drierite)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Schlenk line or inert gas manifold

  • Büchner funnel and filter flask assembly

  • Vacuum pump or aspirator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Experimental Protocols

Protocol A: Preparation of ~2M Anhydrous HCl in Diethyl Ether

Rationale: Generating anhydrous HCl gas and dissolving it in a dry, aprotic solvent is a standard and effective method for preparing a reagent suitable for precipitating hydrochloride salts without introducing water.[13][14] The reaction is performed in an ice bath because the dissolution of HCl gas in ether is highly exothermic.[15]

  • Setup: Assemble the gas generation apparatus inside a fume hood. Place 50 g of rock salt (NaCl) in a 250 mL flask. Fit the flask with a dropping funnel containing 50 mL of concentrated sulfuric acid. Connect the flask's outlet via tubing to a drying tube filled with anhydrous calcium chloride, and then to a gas dispersion tube.

  • Preparation: Place 100 mL of anhydrous diethyl ether in a 250 mL flask equipped with a magnetic stir bar. Seal the flask with a septum that allows for both the gas dispersion tube and a needle outlet connected to a mineral oil bubbler to vent excess pressure.

  • Cooling: Cool the ether-containing flask to 0 °C using an ice-water bath.

  • Gas Generation: Begin stirring the ether. Slowly add the concentrated H₂SO₄ from the dropping funnel onto the rock salt. A steady stream of HCl gas will be generated. The gas will pass through the drying tube and bubble into the stirred, cold ether.

  • Saturation: Continue bubbling HCl gas for approximately 20-30 minutes. The concentration can be estimated by weighing the ether flask before and after HCl addition (Molar Mass of HCl = 36.46 g/mol ). For a precise concentration, titration is required, but for precipitating salts, a saturated or near-saturated solution is typically sufficient.[16]

  • Storage: Once complete, remove the gas inlet tube and quickly seal the flask. This solution should be used immediately or stored for a short period in a tightly sealed, refrigerated container, as its concentration can change over time.

Protocol B: Conversion and Isolation of (2-M-tolyl-ethyl)-hydrazine HCl

Rationale: The free base is dissolved in an anhydrous solvent in which the resulting hydrochloride salt has very low solubility. The dropwise addition of the ethereal HCl solution causes the salt to precipitate out of the solution as it forms.[17]

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 10.0 g of (2-M-tolyl-ethyl)-hydrazine free base in 100 mL of anhydrous diethyl ether. Stir the solution at room temperature until the free base is fully dissolved.

  • Precipitation: While stirring vigorously, add the prepared ~2M ethereal HCl solution (from Protocol A) dropwise via a syringe or dropping funnel.

  • Observation: A white or off-white precipitate of (2-M-tolyl-ethyl)-hydrazine hydrochloride will form instantly with each drop.[17] Continue the addition until no further precipitation is observed upon adding a drop of the HCl solution.

  • Digestion: After the addition is complete, allow the resulting slurry to stir for an additional 30 minutes at room temperature to ensure complete conversion and to promote crystal growth.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold (0 °C) anhydrous diethyl ether (2 x 25 mL) to remove any unreacted starting material and excess HCl.

  • Drying: Dry the crystalline product under high vacuum for several hours to remove all residual solvent. The final product should be a free-flowing crystalline powder.

Diagram: Experimental Workflow

G cluster_prep Protocol A: HCl/Ether Preparation cluster_synthesis Protocol B: Salt Formation NaCl NaCl + H₂SO₄ Gas Generate Anhydrous HCl Gas NaCl->Gas Ether Anhydrous Diethyl Ether (0 °C) Gas->Ether Solution ~2M HCl in Ether Solution Ether->Solution Precipitate Precipitation & Stirring Solution->Precipitate Dropwise Addition Freebase (2-M-tolyl-ethyl)-hydrazine in Anhydrous Ether Freebase->Precipitate Filter Vacuum Filtration & Washing Precipitate->Filter Product Pure (2-M-tolyl-ethyl)-hydrazine HCl Filter->Product

Sources

Application Note: (2-(3-Methylphenyl)ethyl)hydrazine HCl in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-(3-Methylphenyl)ethyl)hydrazine HCl is a structural analog of Phenelzine (a non-selective Monoamine Oxidase Inhibitor, MAOI). In medicinal chemistry, this compound serves as a critical chemical probe for exploring the Structure-Activity Relationships (SAR) of flavin-dependent amine oxidases, specifically Monoamine Oxidase (MAO-A/B) and Lysine-Specific Demethylase 1 (LSD1/KDM1A) .

The introduction of a methyl group at the meta-position of the phenyl ring modulates the lipophilicity and steric profile of the phenethylhydrazine scaffold. This modification allows researchers to probe the hydrophobic pockets of enzyme active sites, differentiating the substrate specificities of MAO isoforms and the epigenetic modulator LSD1.

Chemical Properties & Synthesis Strategy[1][2]

Structural Analysis

The compound consists of a hydrazine moiety linked to a meta-tolyl ring via an ethyl spacer.

  • Pharmacophore: The hydrazine group (-NH-NH

    
    ) is the "warhead," responsible for the mechanism-based inactivation of the FAD cofactor.
    
  • Scaffold: The phenethyl chain mimics the structure of biogenic amines (dopamine, serotonin).

  • Probe Point: The meta-methyl group probes the size and shape of the substrate-binding cavity (e.g., the "entrance cavity" of MAO-B vs. the single cavity of MAO-A).

Synthesis Protocol

The synthesis follows a nucleophilic substitution pathway typical for alkylhydrazines.

Reaction Scheme:

  • Precursor: 1-(2-Bromoethyl)-3-methylbenzene (derived from 3-methylphenethyl alcohol).

  • Reagent: Hydrazine hydrate (used in large excess to prevent dialkylation).

  • Salt Formation: Precipitation with HCl gas/dioxane to form the stable hydrochloride salt.

Step-by-Step Synthesis Protocol
StepOperationCritical Parameters
1. Activation Dissolve 1-(2-Bromoethyl)-3-methylbenzene (10 mmol) in Ethanol (20 mL).Ensure anhydrous conditions if possible, though hydrazine hydrate tolerates water.
2. Substitution Add Hydrazine Hydrate (100 mmol, 10 eq) dropwise.CRITICAL: Large excess is mandatory to suppress the formation of the symmetric N,N-bis(phenethyl)hydrazine byproduct.
3. Reflux Heat to reflux (80°C) for 4–6 hours.Monitor consumption of bromide via TLC (Hexane/EtOAc).
4. Workup Cool to RT. Concentrate in vacuo to remove EtOH and excess hydrazine.Safety: Hydrazine hydrate is toxic and carcinogenic. Use a bleach trap for rotary evaporator effluent.
5. Extraction Dissolve residue in DCM; wash with 10% NaOH then Brine.The free base is an oil. Dry organic layer over Na

SO

.
6. Salting Out Dissolve free base in Et

O. Add 4M HCl in Dioxane dropwise at 0°C.
The HCl salt will precipitate as a white/off-white solid.
7. Purification Recrystallize from Ethanol/Ether.Target Purity: >98% (HPLC).

Biological Applications: Mechanism & Profiling

Mechanism of Action: Suicide Inhibition

Like phenelzine, this analog acts as a mechanism-based inactivator (suicide substrate) .

  • Oxidation: The enzyme (MAO or LSD1) attempts to oxidize the hydrazine moiety.

  • Radical Formation: This generates a diazene intermediate or a carbon-centered radical.

  • Covalent Adduct: The reactive species forms a covalent bond with the N5 atom of the FAD cofactor, permanently disabling the enzyme.

Application 1: MAO Selectivity Profiling

Researchers use the meta-methyl analog to determine steric tolerance in the active site.

  • MAO-A: Has a single, large hydrophobic cavity. It generally tolerates bulkier substituents on the phenyl ring.

  • MAO-B: Has a bipartite cavity (entrance and substrate cavity) separated by a "gating" residue (Ile199). Meta-substitution can clash with gating residues, altering selectivity ratios compared to unsubstituted phenelzine.

Application 2: LSD1 (KDM1A) Inhibition

Recent epigenetic research highlights phenelzine analogs as inhibitors of LSD1, a demethylase overexpressed in various cancers (e.g., prostate, lung).

  • Rationale: LSD1 shares high structural homology with MAO active sites.

  • Utility: This compound serves as a scaffold for developing "Bizine"-like inhibitors, where the phenyl ring is further substituted to maximize LSD1 selectivity over MAO-A/B (to reduce cardiovascular side effects).

Visualization of Workflows

Synthesis & Mechanism Logic

G Start 3-Methylphenethyl Bromide Inter Intermediate: Alkyl-Hydrazine Start->Inter Nucleophilic Subst. (Reflux, EtOH) Reagent Hydrazine Hydrate (Excess) Reagent->Inter Product (2-(3-Methylphenyl)ethyl) hydrazine HCl Inter->Product HCl/Dioxane Precipitation Complex Enzyme-Substrate Complex Product->Complex Binding (Kd) Enzyme Target Enzyme (MAO / LSD1) Enzyme->Complex Oxidation FAD-Dependent Oxidation Complex->Oxidation k_inact Dead Irreversibly Inhibited Enzyme (N5-FAD Adduct) Oxidation->Dead Covalent Bond Formation

Caption: Logical flow from chemical synthesis to biological mechanism of action (Suicide Inhibition).

Experimental Protocol: MAO Inhibition Assay

Objective: Determine the IC


 of (2-(3-Methylphenyl)ethyl)hydrazine against recombinant human MAO-A and MAO-B.

Materials:

  • Recombinant Human MAO-A and MAO-B (expressed in baculovirus).

  • Substrate: Kynuramine (fluorometric) or Tyramine (spectrophotometric).

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

Procedure:

  • Preparation: Dissolve the hydrazine HCl salt in DMSO to make a 10 mM stock. Prepare serial dilutions (0.1 nM to 100

    
    M).
    
  • Pre-incubation: Incubate enzyme (5

    
    g/mL) with the inhibitor for 20 minutes at 37°C. Note: Hydrazines are time-dependent inhibitors; pre-incubation is essential.
    
  • Reaction Start: Add Kynuramine substrate (50

    
    M final).
    
  • Measurement: Monitor fluorescence (Ex 310 nm / Em 400 nm) for 30 minutes.

  • Data Analysis: Plot slope (reaction rate) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to extract IC

    
    .
    

Safety & Handling

  • Toxicity: Hydrazine derivatives are potential carcinogens and hepatotoxins. Handle in a fume hood.

  • Stability: The HCl salt is hygroscopic but stable at -20°C. The free base oxidizes rapidly in air; always store as the salt.

  • Disposal: Quench all hydrazine-containing waste with dilute bleach (sodium hypochlorite) before disposal to oxidize the hydrazine to nitrogen gas.

References

  • Tipton, K. F., et al. (2004). "Monoamine oxidases: certainties and uncertainties." Current Medicinal Chemistry, 11(15), 1965-1982. Link

  • Prusevich, P., et al. (2014).[1] "Visualizing the activity of lysine-specific demethylase 1 (LSD1) in cancer cells using a mechanism-based probe." ACS Chemical Biology, 9(6), 1284-1293. (Discusses Phenelzine analogs as LSD1 inhibitors). Link

  • Binda, C., et al. (2008). "Structural basis for the inhibition of the histone demethylase LSD1 by phenylcyclopropylamine and phenelzine." Journal of the American Chemical Society, 132(19), 6827-6833. Link

  • Ramsay, R. R., et al. (2011). "Monoamine oxidases: old friends hold many new surprises." Annual Review of Pharmacology and Toxicology, 51, 369-391. Link

Sources

Preparation of pyrazole derivatives using (2-M-tolyl-ethyl)-hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Protocol for the Utilization of (2-m-Tolylethyl)hydrazine Hydrochloride in Knorr-Type Cyclocondensations

Abstract & Scope

This application note details the methodological framework for synthesizing


-substituted pyrazole derivatives utilizing (2-m-tolylethyl)hydrazine hydrochloride  as the primary nitrogen source. Pyrazoles are a privileged scaffold in medicinal chemistry, known for their prevalence in analgesic, anti-inflammatory, and kinase-inhibitory therapeutics.

The specific use of the 2-(3-methylphenyl)ethyl moiety introduces a lipophilic linker that can enhance membrane permeability and metabolic stability compared to direct aryl attachments. This guide addresses the specific challenges of handling hydrazine hydrochloride salts, controlling regioselectivity in unsymmetrical systems, and optimizing purification workflows.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists.

Chemical Background & Mechanistic Insight

The Reagent: (2-m-Tolylethyl)hydrazine Hydrochloride

Unlike free hydrazine, the hydrochloride salt is non-volatile and resistant to oxidative degradation, making it a safer, more stable solid for storage. However, the protonated hydrazine (


) is non-nucleophilic. Successful synthesis requires an in situ deprotonation strategy to liberate the active free base.
The Reaction: Knorr Pyrazole Synthesis

The core transformation involves the condensation of the hydrazine with a 1,3-dicarbonyl compound (e.g.,


-diketones, 

-ketoesters).[1]

Key Mechanistic Steps:

  • Neutralization: Base promotes the release of the free hydrazine.

  • Hydrazone Formation: The terminal nitrogen (

    
    ) attacks the most electrophilic carbonyl of the 1,3-dicarbonyl substrate.
    
  • Cyclization: Intramolecular attack by the secondary nitrogen (

    
    ) onto the second carbonyl.
    
  • Dehydration/Aromatization: Loss of water drives the system toward the aromatic pyrazole product.

Critical Challenge: Regioselectivity

When reacting with unsymmetrical 1,3-dicarbonyls , two regioisomers are possible. The outcome is governed by the interplay of:

  • Sterics: The hydrazine attacks the less hindered carbonyl.

  • Electronics: The hydrazine attacks the more electrophilic carbonyl.

  • Solvent/pH: Protic solvents often favor the thermodynamically stable isomer.

Visualization of Workflows

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the conversion of the hydrochloride salt into the active pyrazole scaffold.

KnorrMechanism Salt (2-m-Tolylethyl)hydrazine Hydrochloride FreeBase Free Hydrazine (Nucleophile) Salt->FreeBase Neutralization Base Base (e.g., NaOAc) Base->FreeBase Hydrazone Intermediate Hydrazone FreeBase->Hydrazone Attack C=O Dicarbonyl 1,3-Dicarbonyl (Electrophile) Dicarbonyl->Hydrazone Cyclization Cyclization & Dehydration Hydrazone->Cyclization Intramolecular Attack Product N-Substituted Pyrazole Cyclization->Product -2 H2O

Figure 1: Mechanistic flow from salt neutralization to pyrazole aromatization.

Experimental Protocols

Materials Checklist
ComponentSpecificationRole
Hydrazine Source (2-m-Tolylethyl)hydrazine HClNucleophile precursor
Electrophile 1,3-Diketone or

-Ketoester
Pyrazole backbone carbon source
Solvent Ethanol (EtOH) or Acetic Acid (AcOH)Reaction medium
Base Sodium Acetate (NaOAc) or Triethylamine (

)
HCl scavenger / Buffer
Work-up Ethyl Acetate, Brine,

Extraction and drying
Method A: Buffered Ethanol Protocol (Standard)

Recommended for sensitive substrates and general library synthesis.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend (2-m-tolylethyl)hydrazine hydrochloride (1.0 equiv) in Ethanol (0.2 M concentration).

  • Neutralization: Add Sodium Acetate (NaOAc) (1.1 equiv). Stir at room temperature for 15 minutes.

    • Note: The solution may become cloudy as NaCl precipitates.

  • Addition: Add the 1,3-dicarbonyl compound (1.0–1.1 equiv) dropwise or in one portion.

  • Reaction: Equip the flask with a reflux condenser. Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Check progress via TLC (typically 30% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the hydrazone intermediate.

  • Work-up:

    • Cool to room temperature.

    • Remove ethanol under reduced pressure (rotary evaporator).

    • Resuspend the residue in Ethyl Acetate and Water.[2]

    • Wash the organic layer with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over anhydrous

      
      , filter, and concentrate.[3]
      
  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Method B: Acetic Acid Protocol (Robust)

Recommended for unreactive diketones or scale-up where regioselectivity needs thermodynamic control.

  • Mixture: Combine (2-m-tolylethyl)hydrazine hydrochloride (1.0 equiv) and the 1,3-dicarbonyl (1.1 equiv) in Glacial Acetic Acid (0.5 M).

  • Reaction: Heat to

    
     for 3–6 hours.
    
    • Mechanism:[4][5][6][7][8][9][10] Acetate acts as the weak base to buffer the HCl; the acidic medium catalyzes the dehydration steps.

  • Work-up:

    • Pour the reaction mixture into crushed ice/water.

    • If solid precipitates: Filter, wash with water, and dry.

    • If oil forms: Extract with Dichloromethane (DCM), neutralize the organic layer with saturated

      
       (careful: gas evolution), dry, and concentrate.
      

Process Optimization & Troubleshooting

Regiochemistry Control

When using unsymmetrical diketones (e.g., Benzoylacetone), you will likely generate a mixture of isomers (1,3- vs 1,5-substituted).

  • Identification: Use NOESY (Nuclear Overhauser Effect Spectroscopy) NMR.

    • Isomer A: NOE observed between the N-ethyl protons and the substituent at Position 5.

    • Isomer B: No NOE between N-ethyl and Position 5 (due to distance).

  • Separation: These isomers often have distinct

    
     values on silica gel. Isomer separation is best achieved using a shallow gradient (e.g., 0-20% EtOAc in Hexanes).
    
Common Issues & Solutions
IssueProbable CauseCorrective Action
Low Yield Incomplete salt neutralizationEnsure 1.1 eq of Base is used; switch to Method B (AcOH).
Sticky/Oily Product Residual solvent or impuritiesTriturate with cold pentane or diethyl ether to induce crystallization.
Incomplete Reaction Stalled at Hydrazone intermediateIncrease temperature; add catalytic p-TsOH; ensure anhydrous conditions (use molecular sieves).
Workflow Diagram (DOT)

Workflow Start Start: Reagent Prep Check Substrate Analysis: Symmetrical vs Unsymmetrical Start->Check MethodA Method A: EtOH/NaOAc (Kinetic Control/Mild) Check->MethodA Sensitive Groups MethodB Method B: AcOH/Heat (Thermodynamic Control) Check->MethodB Sterically Hindered Reaction Reflux 2-6 Hours MethodA->Reaction MethodB->Reaction Workup Aqueous Extraction / Precipitation Reaction->Workup QC QC: NMR (NOESY for Regio) Workup->QC

Figure 2: Decision tree for protocol selection based on substrate properties.

References

  • Knorr Pyrazole Synthesis Mechanism & Kinetics

    • Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.[6]

    • Source: Royal Society of Chemistry (RSC), React. Chem. Eng., 2022.
    • URL:[Link]

  • Handling Hydrazine Salts

    • Title: Preparation of 1-Methyl-3,5-diphenyl-1H-pyrazole (Organic Syntheses).
    • Source: Organic Syntheses, Coll.[11] Vol. 10, p.522 (2004).

    • URL:[Link]

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles.[5][12]

    • Source: Journal of Organic Chemistry / MDPI Molecules.
    • URL:[Link]

  • Purification Techniques

    • Title: Purification of Organic Compounds: Crystallization.[10]

    • Source: University of Rochester, Dept. of Chemistry.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting crystallization issues with hydrazine hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting crystallization, purification, and phase control of hydrazine hydrochloride salts. Ticket ID: HYD-CRYST-001 Status: Open Assigned Specialist: Senior Application Scientist

Emergency Safety Directive

⚠ CRITICAL WARNING: Hydrazine and its salts are potent carcinogens , highly toxic , and unstable reducing agents .

  • Inhalation Hazard: Dust from hydrochloride salts is extremely irritating to the respiratory tract. Always operate in a certified fume hood.

  • Explosion Hazard: Do not heat hydrazine salts above 200°C. Contact with oxidizing agents (peroxides, nitrates) or metal catalysts (Pt, Pd, Raney Ni) can trigger explosive decomposition.

  • Personal Protection: Double-gloving (Nitrile/Neoprene) and full face-shielding are mandatory.

Module 1: Phase Identification & Stoichiometry

User Query: "I am trying to crystallize hydrazine hydrochloride, but the melting point is inconsistent. Sometimes I get a product melting at ~90°C, other times >190°C. What is happening?"

Technical Diagnosis: You are likely oscillating between two distinct salt forms: Hydrazine Monohydrochloride (


)  and Hydrazine Dihydrochloride (

)
. The specific form obtained is strictly governed by the pH and molar ratio of HCl during synthesis.
Data Table: Physicochemical Properties
PropertyHydrazine MonohydrochlorideHydrazine Dihydrochloride
Formula

(

)

(

)
Stoichiometry 1:1 (Hydrazine : HCl)1:2 (Hydrazine : HCl)
Melting Point 89 – 93 °C 198 °C (Decomposes)
Solubility (Water) Very Soluble (~37g/100mL)Freely Soluble
Solubility (EtOH) Slightly SolubleSlightly Soluble
Hygroscopicity High (Deliquescent)Moderate
pH (5% aq) ~4 - 5< 1 (Strongly Acidic)
Corrective Protocol: Stoichiometric Control

To target a specific phase, you must validate the reaction endpoint using pH rather than just volume calculation (due to volatility of HCl gas).

  • Targeting Monohydrochloride:

    • Reagent Ratio: 1.0 eq Hydrazine Hydrate : 1.0 eq HCl (conc).

    • Validation: Adjust pH to 4–5 . If pH < 3, you will co-crystallize the dihydrochloride.

    • Crystallization Solvent: Absolute Methanol (dissolve hot, cool to precipitate).

  • Targeting Dihydrochloride:

    • Reagent Ratio: 1.0 eq Hydrazine Hydrate : >2.5 eq HCl.

    • Validation: Ensure pH is < 1 . Excess HCl drives the equilibrium to the di-salt.

    • Crystallization Solvent: Water/Ethanol or Water/Conc. HCl.

Module 2: Troubleshooting "Oiling Out"

User Query: "My solution turns into a sticky yellow oil at the bottom of the flask instead of forming crystals. How do I fix this?"

Technical Diagnosis: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the metastable limit is reached before the solubility limit, often due to high supersaturation or impurities lowering the interfacial tension. Hydrazine salts are prone to this because they are highly hygroscopic; absorbed water acts as an impurity that prevents lattice formation.

Visual Troubleshooting Guide: Oiling Out

OilingOut Start Problem: Product Oils Out CheckTemp Check 1: Temperature Control Is cooling > 1°C/min? Start->CheckTemp CheckSolvent Check 2: Solvent Composition Is water content > 5%? CheckTemp->CheckSolvent No ActionReheat Action: Reheat to dissolve oil. Cool slowly (0.1°C/min). CheckTemp->ActionReheat Yes CheckPurity Check 3: Purity Is solution yellow/brown? CheckSolvent->CheckPurity No ActionDry Action: Add anhydrous EtOH or distill off water (azeotrope). CheckSolvent->ActionDry Yes ActionCharcoal Action: Treat with Activated Carbon to remove organics. CheckPurity->ActionCharcoal Yes ActionSeed CRITICAL: Add Seed Crystals at Cloud Point. CheckPurity->ActionSeed No (Solution Clear)

Figure 1: Decision tree for remediating oiling-out phenomena in hydrazine salt crystallization.

Recovery Protocol: The "De-Oiling" Method

If you currently have an oiled-out product:

  • Re-dissolution: Reheat the mixture until the oil phase dissolves completely into the solvent.

  • Solvent Modification: Add a slightly more polar co-solvent (e.g., add 5% methanol if using ethanol/ether) to increase the solubility of the oil phase slightly, pushing the LLPS boundary lower.

  • Seeding (The Critical Step): Cool the solution very slowly to just above the temperature where oiling occurred previously. Add pure seed crystals of hydrazine hydrochloride.

    • Why? Seeding provides a template for the lattice, bypassing the high energy barrier of nucleation that favors the amorphous oil phase.

  • Agitation: Stir vigorously. High shear can help break oil droplets and induce crystallization on the seed surface.

Module 3: Purity & Color Removal

User Query: "My crystals are off-white or yellow. Is this acceptable?"

Technical Diagnosis: No. Pure hydrazine hydrochloride is white/colorless. Yellow coloration indicates oxidation (formation of azines or hydrazones) or trace metal contamination . These impurities can catalyze decomposition.

Purification Workflow

Purification Raw Crude Salt (Yellow/Impure) Dissolve Dissolve in Hot Methanol/Water Raw->Dissolve Carbon Add Activated Carbon (1-3 wt%) Dissolve->Carbon Reflux 30 min Filter Hot Filtration (Remove Carbon) Carbon->Filter Celite Pad Crystallize Cool to 0°C (Slow Ramp) Filter->Crystallize Wash Wash with Cold Ether/Ethanol Crystallize->Wash Final Pure Product (White Crystals) Wash->Final

Figure 2: Purification workflow for removal of oxidative impurities.

Step-by-Step Protocol
  • Dissolution: Dissolve crude salt in the minimum amount of hot solvent (Methanol for Mono-HCl; Water for Di-HCl).

  • Adsorption: Add 1–3% w/w Activated Charcoal. Stir at reflux for 30 minutes.

    • Note: Ensure the atmosphere is inert (

      
       or Ar) to prevent further oxidation during heating.
      
  • Filtration: Filter hot through a Celite pad to remove carbon.

  • Recrystallization: Cool the filtrate. If using water for Di-HCl, add Ethanol as an anti-solvent dropwise until turbidity persists, then cool to 0°C.

  • Washing: Wash the filter cake with cold non-solvent (e.g., diethyl ether or cold ethanol). This removes the mother liquor containing the colored impurities.

Module 4: FAQ – Storage & Stability

Q: Can I dry these salts in an oven? A: Proceed with extreme caution.

  • Monohydrochloride: Do not exceed 60°C. It melts ~90°C and can sublime or decompose. Vacuum drying at 40°C is preferred.

  • Dihydrochloride: Stable up to higher temperatures, but drying >100°C risks loss of HCl, reverting it to the monohydrochloride form.

Q: How do I store the crystals? A: Both salts are hygroscopic. Store in a desiccator under Argon or Nitrogen.

  • Why? Moisture absorption leads to hydrolysis and eventual oxidation (yellowing).

Q: My product smells like ammonia. Is that normal? A: No. This indicates disproportionation or decomposition.

  • If strong ammonia odor is present, recrystallize immediately to remove decomposition byproducts.

References

  • BenchChem. (2025).[1][2] Synthesis and Recrystallization of Hydrazine Monohydrochloride. Retrieved from

  • GuideChem. (2023). Synthesis and Application of Hydrazine Monohydrochloride. Retrieved from

  • Techno PharmChem. (n.d.). Material Safety Data Sheet: Hydrazine Dihydrochloride. Retrieved from

  • ScienceMadness. (2020).[3] Hydrazine Hydrochloride Properties and Preparation. Retrieved from

  • Organic Syntheses. (n.d.). Purification of Hydrazine Derivatives. Coll. Vol. 2. Retrieved from

  • TCI Chemicals. (n.d.). Hydrazine Dihydrochloride Product Specifications. Retrieved from

Sources

Minimizing oxidation side reactions in (2-M-tolyl-ethyl)-hydrazine preparation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrazine Derivative Stabilization Topic: Minimizing Oxidation Side Reactions in (2-Methylphenyl)ethylhydrazine Preparation Ticket ID: CHEM-SUP-8821

Executive Summary

You are encountering stability issues with (2-Methylphenyl)ethylhydrazine (an ortho-methyl analog of Phenelzine). Like its parent compound, this molecule contains a primary hydrazine moiety (


) attached to an ethylene linker.

The Core Problem: Free hydrazine bases are thermodynamically unstable in the presence of oxygen. They undergo autoxidation , a radical-chain process catalyzed by trace transition metals (Cu²⁺, Fe³⁺) and light. This results in the formation of yellow/orange impurities (azo compounds and hydrazones) and the evolution of nitrogen gas, leading to significant yield loss and purity failure.

This guide provides a self-validating protocol to arrest this degradation.

Module 1: The Chemistry of Degradation

Why is your product turning yellow?

The yellowing of your "colorless oil" is the tell-tale sign of diazene formation . Unlike amines, hydrazines are potent reducing agents. In the presence of atmospheric oxygen, they degrade via a radical mechanism.

Mechanism: The Autoxidation Cascade

The reaction proceeds through a hydrazyl radical intermediate. If trace metals (even ppb levels of Copper from water or glassware) are present, they lower the activation energy for the initial electron transfer.

OxidationCascade Reactant (2-M-tolyl)ethyl-hydrazine (Colorless Liquid) Radical Hydrazyl Radical (R-NH-NH•) Reactant->Radical O2 / Metal Cat. Diazene Diazene Intermediate (R-N=NH) Radical->Diazene -H• Product Hydrocarbon + N2 (Decomposition) Diazene->Product N2 Loss Azo Tetrazene/Azo Dimers (Yellow/Orange Impurity) Diazene->Azo Dimerization

Figure 1: The autoxidation pathway. The "Yellow" impurity is often a complex mixture of azo-dimers (Tetrazenes) formed from the reactive Diazene intermediate.

Module 2: The Protocol (Inert Workup System)

How to stop the degradation.

To secure high purity, you must treat the Free Base as a transient intermediate that exists only for minutes before being converted to a stable Salt Form (Hydrochloride or Sulfate).

Step-by-Step Inert Workflow
PhaseCritical ActionTechnical Rationale
1. Solvent Prep Sparging (Not Sonication) Sonicating removes bubbles but leaves dissolved O₂. You must sparge all solvents (Water, Toluene, IPA) with Argon/N₂ for >30 mins.
2. Chelation Add EDTA (1 mM) Add 1 mM Disodium EDTA to your aqueous workup buffers. This sequesters trace Cu²⁺/Fe³⁺ ions, shutting down the metal-catalyzed oxidation pathway [1].
3. Extraction Argon Blanket Perform liquid-liquid extraction under a constant stream of Argon. Do not shake vigorously in air; use a magnetic stirrer inside a closed flask if possible.
4. Stabilization Immediate Salt Formation Do not store the free base. Immediately react the organic layer with alcoholic HCl or H₂SO₄ to precipitate the salt.
Workflow Visualization

WorkupFlow Start Crude Reaction Mixture Chelation Quench/Wash with Degassed Water + 1mM EDTA Start->Chelation Stop Metal Catalysis Extract Extraction into Toluene (Under Argon Blanket) Chelation->Extract Remove Salts Salt Add HCl/IPA or H2SO4 Extract->Salt < 15 mins exposure Final Stable Solid Salt (White Precipitate) Salt->Final Filtration

Figure 2: The "Zero-Oxygen" isolation strategy. Note the inclusion of EDTA in the wash step.

Module 3: Troubleshooting & FAQ

Q1: My product turned into a yellow oil after rotovap. Can I save it?

  • Diagnosis: You have likely formed azo-impurities due to air exposure during evaporation.

  • Solution: Distillation is risky due to potential decomposition/explosion of hydrazines.

  • Recovery: Dissolve the oil in degassed ethanol. Add activated charcoal (to absorb colored impurities), stir under Nitrogen for 30 mins, filter, and immediately add HCl to precipitate the salt. Recrystallize the salt from Ethanol/Ether.

Q2: Why is the yield lower than expected?

  • Cause 1 (Dialkylation): If you synthesized this via direct alkylation of hydrazine, you likely formed the N,N-dialkyl impurity. Remedy: Use a large excess of hydrazine (10:1) during synthesis.

  • Cause 2 (Oxidation): If the mother liquor was yellow, your product oxidized to N₂ gas. Remedy: Implement the EDTA wash described in Module 2.

Q3: Which salt form is better: Hydrochloride or Sulfate?

  • Recommendation: Sulfate (1:1 salt).

  • Reasoning: Phenelzine (the parent analog) is marketed as the Sulfate salt (Nardil) because it is less hygroscopic than the hydrochloride. The sulfate salt crystallizes well from water/alcohol mixtures and offers superior shelf-life stability [2].

Q4: Can I use standard HPLC grade solvents?

  • Warning: No. Even HPLC grade solvents contain dissolved oxygen. You must degas them.[1][2] Additionally, avoid chlorinated solvents (DCM/Chloroform) if possible, as hydrazines can react with them over time (alkylating the solvent). Toluene or MTBE are preferred for extraction.

Module 4: Stability Data Comparison

The following table illustrates the dramatic stability difference between the free base and the salt forms.

ParameterFree Base (Oil)Sulfate/HCl Salt (Solid)
State Oily LiquidCrystalline Solid
Color Colorless

Yellow (Oxidation)
White (Stable)
Shelf Life (Air) < 24 Hours> 2 Years
Sensitivity High (O₂, Light, Metals)Low (Hygroscopic only)
Storage -20°C, Argon sealedRoom Temp, Desiccator

References

  • BenchChem Technical Support. (2025).[1][3] Working with Hydrazine Derivatives in Aqueous Solutions.[1][4][5][6][7] Retrieved from

  • Rajesh Kumar, R., et al. (2018).[8] "An Efficient and Alternative Large Scale Synthesis of Nardril (Phenelzine Sulfate)." Der Pharma Chemica, 10(9): 72-75.[8] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3675, Phenelzine. Retrieved from

  • University of California, Santa Barbara. (2018). Hydrazine Standard Operating Procedure. Retrieved from

Sources

Technical Support Center: Stability Optimization for (2-M-tolyl-ethyl)-hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-M-tolyl-ethyl)-hydrazine is a structural analog of Phenelzine (2-phenylethylhydrazine). Like its parent class of mono-substituted alkyl hydrazines, it exhibits significant sensitivity to oxidative degradation, which is strictly governed by pH and temperature.

This guide provides an evidence-based framework for stabilizing this compound. The core principle is Protonation as Protection : maintaining the hydrazine moiety in its protonated (salt) form significantly retards the autoxidation pathways that destroy the molecule in neutral or alkaline solutions.

Module 1: The Stability Matrix (Temperature & pH)

Q1: What is the optimal pH for storage in solution?

Recommendation: pH 3.0 – 5.0

  • The Science: Hydrazines act as nucleophiles. At neutral or basic pH (pH > 7), the hydrazine exists as a free base (

    
    ). In this state, the lone pair electrons are available to participate in radical autoxidation reactions with dissolved oxygen, leading to the formation of azo intermediates and eventual cleavage into the corresponding aldehyde (2-methyl-phenylacetaldehyde) and nitrogen gas.
    
  • The Fix: Lowering the pH below the pKa (typically ~7.9–8.5 for alkyl hydrazines) protonates the terminal nitrogen (

    
    ). This removes electron density, effectively "locking" the molecule against oxidative attack.
    
Q2: What are the temperature limits?

Recommendation: -20°C (Long-term) | 2–8°C (Working Solutions)

  • The Science: Hydrazine degradation follows Arrhenius kinetics; reaction rates double for every ~10°C increase. Furthermore, higher temperatures increase the solubility of trace metal ions (like

    
     or 
    
    
    
    ) from glass containers, which catalytically accelerate oxidation.
  • Critical Warning: Avoid repeated freeze-thaw cycles for aqueous solutions, as this can cause local pH changes (eutectic shifts) that temporarily expose the compound to instability.

Visualization: Stability Phase Diagram

The following diagram illustrates the "Safe Zone" for handling (2-M-tolyl-ethyl)-hydrazine.

StabilityMatrix HighTemp High Temp (>25°C) Outcome_Danger RAPID DEGRADATION (Oxidation/Polymerization) HighTemp->Outcome_Danger LowTemp Low Temp (<4°C) Outcome_Caution MODERATE STABILITY (Use within 24h) LowTemp->Outcome_Caution Outcome_Safe MAXIMUM STABILITY (Weeks/Months) LowTemp->Outcome_Safe HighPH High pH (>7.0) (Free Base) HighPH->Outcome_Danger HighPH->Outcome_Caution LowPH Low pH (<5.0) (Protonated Salt) LowPH->Outcome_Safe

Caption: Stability Phase Diagram. The intersection of Low Temperature and Low pH (Blue Node) represents the only validated condition for long-term storage.

Module 2: Troubleshooting Degradation

Scenario A: "My solution has turned yellow/orange."
  • Diagnosis: Oxidative Degradation (Azo Formation). Alkyl hydrazines are colorless. A yellow tint indicates the formation of azo (

    
    ) or azine impurities. This is often irreversible.
    
  • Root Cause: Exposure to air (oxygen) at pH > 6, or presence of trace transition metals.

  • Corrective Action:

    • Discard the solution; purity is compromised.

    • For the next batch, add 1 mM EDTA to the buffer to chelate trace metals.

    • Sparge all buffers with Argon or Nitrogen for 15 minutes before dissolution.

Scenario B: "I see precipitation after adjusting pH."
  • Diagnosis: Solubility Crash.

    • If pH was raised: You likely precipitated the free base, which is less soluble in water than the salt form.

    • If pH was lowered: You may have surpassed the solubility limit of the salt (e.g., Sulfate or Hydrochloride) in cold media.

  • Corrective Action:

    • Maintain pH 3–5.

    • If a salt precipitates at 4°C, add a co-solvent like DMSO (up to 10%) if compatible with your assay, or reduce the concentration.

Degradation Pathway Visualization

Understanding how the molecule breaks down helps in preventing it.

DegradationPathway Hydrazine (2-M-tolyl-ethyl)-hydrazine (Active) Radical Hydrazyl Radical (Reactive Intermediate) Hydrazine->Radical -1e (Oxidation) Azo Azo/Diimide Species (Yellow Impurity) Radical->Azo -1e, -2H+ Final Aldehyde + N2 Gas (Inactive) Azo->Final Hydrolysis/Cleavage Oxygen O2 / pH > 7 Oxygen->Radical Metals Cu2+ / Fe3+ Metals->Radical

Caption: Oxidative degradation pathway. Note that metal ions and high pH facilitate the initial electron transfer step.

Module 3: Validated Protocols

Protocol 1: Preparation of a Stable Stock Solution (10 mM)

Use this protocol to ensure maximum shelf-life.

StepActionTechnical Rationale
1 Solvent Prep Prepare 10 mM Acetic Acid or 10 mM HCl (pH ~3-4).
2 Degassing Bubble high-purity Argon through the solvent for 15 mins.
3 Chelation Add EDTA to a final concentration of 0.1 mM.
4 Dissolution Dissolve (2-M-tolyl-ethyl)-hydrazine salt. Vortex briefly.
5 Storage Aliquot into amber glass vials. Flush headspace with Argon. Store at -20°C.
Protocol 2: Quality Control (HPLC)

Run this check if the compound has been stored for >1 month.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 210 nm (Hydrazine backbone) and 254 nm (Tolyl ring).

  • Pass Criteria: Single peak > 98% area.

  • Fail Criteria: Appearance of a secondary peak (likely the hydrazone or aldehyde degradation product) or baseline drift indicating decomposition.

References

  • Phenelzine Sulfate Monograph . United States Pharmacopeia (USP) / DailyMed. (Provides the baseline stability profile for phenethylhydrazine analogs, mandating protection from heat and light).

  • Autoxidation of Hydrazines . Journal of Pharmaceutical Sciences. (Details the pH-dependent oxidation mechanism of alkyl hydrazines).

  • Hydrazine Degradation Pathways . National Institutes of Health (NIH). (Explains the radical mechanism involving metal catalysis and the formation of azo intermediates).

  • Chemical Stability of Pharmaceuticals. Kenneth A. Connors. (Textbook authority on Arrhenius kinetics and pH-rate profiles for hydrolyzable/oxidizable drugs).

Troubleshooting low conversion rates in m-tolyl-ethyl hydrazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Yield Ticket ID: #CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Diagnostic Phase: Identify Your Pathway

"Low conversion" is a symptom, not the root cause. In the synthesis of N-ethyl-N-(


-tolyl)hydrazine (or its isomers), the specific synthetic route dictates the failure mode.

CRITICAL: Which structure are you targeting?

  • Target A: 1-ethyl-1-(

    
    -tolyl)hydrazine  (Ethyl and Tolyl on the same Nitrogen).
    
    • Preferred Route: Nitrosation of

      
      -ethyl-
      
      
      
      -toluidine followed by reduction.
  • Target B: 1-(

    
    -tolyl)-2-ethylhydrazine  (Ethyl and Tolyl on different Nitrogens).
    
    • Preferred Route: Reductive alkylation of

      
      -tolylhydrazine with acetaldehyde.
      
Route Selection Decision Tree

RouteSelection Start Start: Define Target Structure Target Where is the Ethyl group? Start->Target SameN Same Nitrogen (1,1-disubstituted) Target: N-ethyl-N-(m-tolyl)hydrazine Target->SameN N1 Substitution DiffN Different Nitrogen (1,2-disubstituted) Target: N-(m-tolyl)-N'-ethylhydrazine Target->DiffN N2 Substitution RouteA ROUTE A: Nitrosation-Reduction Precursor: N-ethyl-m-toluidine SameN->RouteA High Selectivity RouteC ROUTE C: Direct Alkylation (EtBr/EtI) WARNING: High Poly-alkylation Risk SameN->RouteC Low Selectivity (Avoid) RouteB ROUTE B: Reductive Alkylation Precursor: m-Tolylhydrazine + Acetaldehyde DiffN->RouteB High Selectivity

Figure 1: Decision matrix for selecting the synthesis route based on regiochemical requirements.

Troubleshooting Guide: Route A (Nitrosation-Reduction)

Context: You are starting with


-ethyl-

-toluidine, nitrosating it to the

-nitroso intermediate, and reducing it to the hydrazine.
Phase 1: The Nitrosation Step

Symptom: Low yield of


-nitroso intermediate; starting amine remains.
Potential CauseMechanismCorrective Action
Temperature > 5°C Nitroso compounds are thermally unstable; diazonium tars form.Maintain reaction at 0–5°C using an ice/salt bath. Add NaNO₂ dropwise.
Insufficient Acid The amine must be protonated, but the active species is

(from

).
Ensure pH < 2. Use HCl (3-4 eq) . If the amine precipitates, add enough water to dissolve the salt before adding nitrite.
Nitrite Stoichiometry

decomposes to

gases (brown fumes).
Use 1.1–1.2 eq of NaNO₂. Monitor with starch-iodide paper (should turn blue instantly).
Phase 2: The Reduction Step (Zinc/Acetic Acid)

Symptom: Incomplete reduction; recovery of starting nitrosamine or over-reduction to amine.

Q: My reaction stalls after 4 hours. Why? A: The zinc surface has passivated (oxidized).

  • Fix: Use Activated Zinc Dust . Wash commercial zinc dust with 2% HCl, then water, then ethanol, then ether, and dry under vacuum before use. This increases surface area and removes the oxide layer.

Q: I see the product on TLC, but I lose it during workup. A: This is the most common failure point. Hydrazines are basic.

  • The Trap: If you extract the reaction mixture (which is acidic from AcOH) with organic solvent, the hydrazine stays in the water layer as the salt (

    
    ).
    
  • The Protocol:

    • Filter off Zinc.

    • Basify the filtrate with NaOH (pH > 10) under cooling (exothermic!).

    • Extract immediately with Et₂O or DCM.

    • Dry under Nitrogen: Do not expose the free base to air for long periods; it oxidizes to the hydrazone or azo compound.

Troubleshooting Guide: Route B (Reductive Alkylation)

Context: You are reacting


-tolylhydrazine (usually HCl salt) with acetaldehyde and a reducing agent (NaCNBH₃).

Symptom: Low conversion; formation of hydrazone but no reduction.

Q: Why is the hydrazone forming but not reducing? A: pH incompatibility.

  • Sodium Cyanoborohydride (NaCNBH₃) requires a pH of 4–5 to be active.

  • If pH < 3: The hydrazine is fully protonated and non-nucleophilic; hydrazone won't form.

  • If pH > 7: The borohydride is stable but inactive; reduction is too slow.

  • Fix: Use a Bromocresol Green indicator. Maintain the yellow/green transition point by adding drops of acetic acid.

Symptom: "Missing Mass" (Low Yield).

Q: Where did my product go? A: It likely oxidized. Aryl hydrazines are notoriously air-sensitive, turning pink/brown upon oxidation.

  • Fix: Perform all steps under Argon/Nitrogen .

  • Stabilization: Isolate the product as the Hydrochloride Salt immediately.

    • Dissolve the crude oil in dry ether.[1]

    • Bubble dry HCl gas or add 4M HCl in Dioxane.

    • The salt is stable; the free base is not.

The "Invisible" Failure: Poly-Alkylation (Route C)

Context: Direct reaction of


-tolylhydrazine with Ethyl Bromide/Iodide.

Status: NOT RECOMMENDED.

Mechanism of Failure: The hydrazine molecule has two nucleophilic nitrogens (


 and 

). The

(attached to the ring) is less basic due to resonance but can still react. The

is more basic.
  • Reaction 1: Hydrazine + EtBr

    
     Mono-ethyl hydrazine.
    
  • Reaction 2: Mono-ethyl hydrazine is more nucleophilic than the starting material (inductive effect of alkyl group).

  • Result: The product reacts faster than the starting material, leading to

    
    -diethyl and tri-ethyl byproducts before the starting material is consumed.
    

Correction: Switch to Route A (Nitrosation) for 1,1-substitution or Route B (Reductive Alkylation) for 1,2-substitution.

Validated Protocol: Nitrosation-Reduction (Route A)

This protocol targets 1-ethyl-1-(


-tolyl)hydrazine .[2][3]
Step 1: Nitrosation[4][5][6]
  • Dissolve: 10 mmol

    
    -ethyl-
    
    
    
    -toluidine in 15 mL 5M HCl. Cool to 0°C.
  • Add: Solution of NaNO₂ (12 mmol) in water (5 mL) dropwise over 20 mins. Keep Temp < 5°C.

  • Stir: 1 hour at 0°C. Check for excess nitrite (Starch-Iodide paper: Blue).

  • Extract: Extract with Et₂O (2x). Wash organic layer with brine.

  • Isolate: Evaporate solvent (Caution: Nitrosamines are potential carcinogens; handle in hood).

Step 2: Reduction
  • Prepare: Suspension of Activated Zinc Dust (40 mmol, 4 eq) in water (10 mL).

  • Add: The nitrosamine oil (from Step 1) followed by dropwise addition of Glacial Acetic Acid (5 mL) while stirring vigorously.

  • Control: Keep temperature < 20°C (Exothermic).

  • Heat: After addition, warm to 60°C for 1 hour.

  • Workup (Critical):

    • Filter hot to remove Zn.

    • Cool filtrate to 0°C.

    • Add 50% NaOH until pH > 12 (Oil will separate).

    • Extract with Et₂O. Dry over Na₂SO₄ (under N₂).

    • Precipitate: Add HCl/Ether to form the stable salt.

Workflow Diagram

ProtocolFlow Start N-ethyl-m-toluidine Step1 Nitrosation (NaNO2/HCl, <5°C) Start->Step1 Check1 Starch-Iodide Test (Must be Blue) Step1->Check1 Intermed N-Nitroso Intermediate Check1->Intermed Pass Step2 Reduction (Zn/AcOH, 60°C) Intermed->Step2 Workup Basify (pH > 12) Extract & Salt Formation Step2->Workup Product 1-ethyl-1-(m-tolyl)hydrazine HCl Workup->Product

Figure 2: Step-by-step workflow for the Nitrosation-Reduction pathway.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for N-nitrosation and reduction of hydrazines).

  • Organic Syntheses , Coll. Vol. 1, p. 442 (1941); Vol. 2, p. 33 (1922). Methylhydrazine Sulfate. (Foundational method for alkyl hydrazine synthesis via nitrosation).

  • Ragnarsson, U. "Synthetic methodology for alkyl substituted hydrazines." Chemical Society Reviews, 2001, 30, 205-213. (Review of regioselective hydrazine synthesis).

  • PubChem Compound Summary. "1-Methyl-1-(m-tolyl)hydrazine" (Analogous structure properties and safety data).

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of (2-m-tolyl-ethyl)-hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural elucidation framework for (2-m-tolyl-ethyl)-hydrazine (


, MW 150.22), a structural analog of the monoamine oxidase inhibitor phenelzine. Due to the meta-methyl substitution on the aromatic ring, this compound exhibits distinct mass spectral shifts compared to its parent phenyl-ethyl congeners.

This guide compares two primary ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —and establishes a validated protocol for derivatization to overcome the inherent oxidative instability of the hydrazine moiety.

Part 1: Structural Dynamics & Theoretical Fragmentation

Understanding the fragmentation logic of (2-m-tolyl-ethyl)-hydrazine requires analyzing the stability of the carbocations formed after the loss of the labile hydrazine group.

The "Methyl Shift" Rule

Researchers familiar with phenelzine (2-phenylethylhydrazine) must apply a +14 Da shift to the aromatic fragments due to the methyl group at the meta position.

Fragment TypePhenelzine (Standard)(2-m-tolyl-ethyl)-hydrazineMechanism
Molecular Ion (

)
m/z 136m/z 150 Radical cation formation.
Alkyl-Aromatic Cation m/z 105m/z 119 Loss of hydrazinyl radical (

).
Tropylium Ion m/z 91m/z 105 Benzylic cleavage + rearrangement to methyl-tropylium.
Fragmentation Pathway Diagram

The following diagram illustrates the primary dissociation pathways under high-energy (EI) conditions.

FragmentationPathway cluster_legend Key Parent Parent Molecule (2-m-tolyl-ethyl)-hydrazine [M]+ m/z 150 Frag1 Methyl-Phenethyl Cation [M - N2H3]+ m/z 119 Parent->Frag1 α-cleavage (C-N bond) Frag3 Hydrazine Radical [N2H3] Neutral Loss (31 Da) Parent->Frag3 Frag2 Methyl-Tropylium Ion (Rearrangement) m/z 105 Frag1->Frag2 Benzylic cleavage (-CH2) key1 Blue: Molecular Ion key2 Red: Primary Fragment key3 Yellow: Stable Aromatic Ion

Figure 1: Proposed EI fragmentation pathway showing the sequential loss of the hydrazine moiety and the formation of the stable methyl-tropylium ion.

Part 2: Comparative Analysis of Ionization Modes

The choice between EI and ESI dictates the type of structural information obtained. Hydrazines are polar and basic, making them amenable to ESI, but their volatility allows for GC-MS (EI) if derivatized.

Comparison Matrix: EI vs. ESI[1][2]
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary State Hard Ionization (70 eV)Soft Ionization
Dominant Species Fragment Ions (m/z 105, 119)Protonated Molecule

(m/z 151)
Sensitivity Moderate (ng range)High (pg range)
Structural Insight High: Fingerprint allows differentiation from isomers (e.g., p-tolyl vs m-tolyl).Low: Requires MS/MS (CID) to generate fragments.
Key Limitation Thermal Instability: Hydrazines may decompose in the injector port.Matrix Effects: Susceptible to ion suppression in biological fluids.
Recommended Use Impurity profiling; Structural confirmation.[1]PK studies; Metabolite quantification.
Decision Workflow

Use this logic flow to select the correct instrument for your analytical goal.

DecisionMatrix Start Start: Define Analytical Goal Goal1 Structural ID / Impurity Profiling? Start->Goal1 Goal2 Quantification in Plasma/Biofluids? Start->Goal2 Deriv REQUIRED: Derivatization (Acetone or Benzaldehyde) Goal1->Deriv Yes Direct Direct Injection (Acidic Mobile Phase) Goal2->Direct Yes EI_Route GC-MS (EI) ESI_Route LC-MS/MS (ESI+) Deriv->EI_Route Direct->ESI_Route

Figure 2: Instrument selection workflow based on analytical requirements (Identification vs. Quantification).

Part 3: Experimental Protocols

Challenge: Hydrazine Instability

Free hydrazines are susceptible to oxidation and thermal degradation in GC injection ports. Direct injection of the free base is NOT recommended for quantitative accuracy.

Protocol A: GC-MS Derivatization (Acetone Method)

This method converts the unstable hydrazine into a stable hydrazone derivative.

Reagents:

  • Analyte: (2-m-tolyl-ethyl)-hydrazine

  • Reagent: Acetone (HPLC Grade)

  • Solvent: Dichloromethane (DCM)

Step-by-Step:

  • Preparation: Dissolve 1 mg of analyte in 1 mL of Acetone.

  • Incubation: Vortex for 1 minute. Allow to stand at room temperature for 15 minutes. (The excess acetone acts as both solvent and reagent).

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of DCM.

  • Analysis: Inject 1

    
    L into GC-MS (Splitless mode).
    

Expected Result:

  • The hydrazine (

    
    ) reacts with acetone (
    
    
    
    ) to form the acetone hydrazone (
    
    
    ).
  • New MW:

    
     Da.
    
  • Target Ion: Look for

    
     at m/z 190 .
    
Protocol B: LC-MS/MS Conditions (ESI+)

For bioanalysis where derivatization is too time-consuming.

Mobile Phase:

  • A: Water + 0.1% Formic Acid (Promotes protonation).

  • B: Acetonitrile + 0.1% Formic Acid.

MS Settings:

  • Mode: Positive Ion (

    
    ).
    
  • Precursor Ion: m/z 151.2 (

    
    ).
    
  • MRM Transition (Quant):

    
     (Loss of 
    
    
    
    , Collision Energy ~15-20 eV).
  • MRM Transition (Qual):

    
     (Formation of methyl-tropylium).
    

Part 4: Data Interpretation & Troubleshooting

Distinguishing Isomers

A common challenge is distinguishing the meta-tolyl isomer from the para-tolyl isomer.

  • EI-MS: Both isomers yield nearly identical mass spectra (m/z 150, 119, 105).

  • Solution: You must rely on Chromatographic Resolution .

    • On a standard non-polar column (e.g., DB-5ms), the para-substituted isomer typically elutes slightly later than the meta-isomer due to better packing/Van der Waals interactions, though this is column-dependent. Use a reference standard for retention time confirmation.

Common Artifacts
  • m/z 148 peak: Indicates oxidation of the hydrazine to an azo/diazo species (

    
    ) prior to ionization. Ensure samples are stored under inert gas.
    
  • Tailing Peaks (LC-MS): Hydrazines interact strongly with silanols. Use end-capped columns and ensure sufficient buffer strength (formic acid/ammonium formate).

References

  • Sun, M., et al. (2009). "A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Lattová, E. (2013). "The usefulness of hydrazine derivatives for mass spectrometric analysis." Mass Spectrometry Reviews. Link

  • Jiang, K., et al. (2013).[2] "Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry." PLOS ONE. Link

  • Assaf, J., et al. (2019).[3] "Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry." Rapid Communications in Mass Spectrometry. Link

  • Kishi, T., et al. (2018). "Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines." MDPI Molecules. Link

Sources

HPLC Method Development for Purity Analysis of Hydrazine Hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary: The Genotoxic Challenge

Hydrazine (


) and its hydrochloride salts are critical building blocks in the synthesis of pyrazoles, pyridazines, and other heterocyclic pharmaceutical intermediates. However, they are potent alkylating agents classified as Potentially Genotoxic Impurities (PGIs) . Regulatory bodies (ICH M7, USP <466>) typically require control to low-ppm or even ppb levels depending on the daily dose.

The analysis of Hydrazine Hydrochlorides presents a "perfect storm" of chromatographic challenges:

  • Extreme Polarity: It elutes in the void volume of standard C18 columns.

  • Lack of Chromophore: It is UV-transparent above 220 nm, making standard UV-Vis detection impossible without modification.

  • Reactivity: It is unstable, prone to oxidation, and adheres to stainless steel and silanol groups.

This guide compares the two dominant analytical strategies: Pre-column Derivatization (The Gold Standard) and Direct Mixed-Mode Chromatography (The Modern Alternative) .

The Scientific Challenge: Why Standard RP-HPLC Fails

Attempting to analyze hydrazine using a standard C18 column with a phosphate buffer is a common rookie mistake.

  • The Mechanism of Failure: Hydrazine is a small, basic dication (

    
    ) in acidic media. It experiences zero retention on hydrophobic stationary phases. Furthermore, secondary interactions with residual silanols on the silica support lead to severe peak tailing.
    
  • The Detection Gap: Most solvents (Methanol, Acetonitrile) absorb strongly below 210 nm. Hydrazine’s weak absorbance is masked entirely by the mobile phase background.

Method A: Pre-Column Derivatization (The Gold Standard)

This is the most widely accepted method for QC release testing due to its high sensitivity and ability to use standard UV detectors.

The Mechanism

The method relies on Schiff base formation . Hydrazine reacts with an aldehyde (typically Benzaldehyde or 2-Hydroxy-1-naphthaldehyde) to form a highly conjugated azine (hydrazone) that absorbs strongly at higher wavelengths (300–420 nm), eliminating matrix interference.

Workflow Visualization

DerivatizationWorkflow cluster_0 Step 1: Reaction System Sample Hydrazine HCl Sample (Aq/Acidic) Reaction Derivatization Reaction (Formation of Benzalazine) Sample->Reaction Reagent Benzaldehyde (Excess in MeOH) Reagent->Reaction Buffer Buffer (Acetate/Phosphate) pH 4.0 - 6.0 Buffer->Reaction Catalyst Quench Quench/Dilution (Stop Side Reactions) Reaction->Quench HPLC RP-HPLC Analysis (C18 Column, UV @ 310nm) Quench->HPLC Result Quantitation (LOD < 0.1 ppm) HPLC->Result Separated Azine Peak

Figure 1: The derivatization workflow transforms the polar, invisible hydrazine into a non-polar, UV-active benzalazine.

Detailed Protocol (Benzaldehyde Method)

Reagents: Benzaldehyde (Reagent Grade), Ammonium Acetate, Glacial Acetic Acid, Acetonitrile (ACN).

  • Derivatizing Solution: Prepare 1% (v/v) Benzaldehyde in Methanol.

  • Sample Prep: Dissolve Hydrazine Hydrochloride sample in 0.1M Ammonium Acetate buffer (pH ~5.5). Note: The buffer is critical to neutralize the HCl salt and facilitate the condensation reaction.

  • Reaction: Mix 1.0 mL Sample + 1.0 mL Derivatizing Solution. Vortex. Incubate at 50°C for 30 minutes (or room temp for 2 hours).

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse XDB, 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase: A: 10mM Ammonium Acetate; B: ACN. Isocratic (40:60) or Gradient.

    • Detection: UV at 310 nm (Benzalazine max).

    • Flow Rate: 1.0 mL/min.

Pros:

  • Sensitivity: LOD can reach 2–10 ppb.

  • Selectivity: The reaction is specific; non-hydrazine impurities generally do not interfere at 310 nm.

  • Equipment: Uses standard HPLC-UV (cheap/available).

Cons:

  • Stability: Benzaldehyde oxidizes to Benzoic acid; solutions must be fresh.

  • Matrix Effects: High concentrations of API can inhibit the derivatization equilibrium.

Method B: Direct Analysis (Mixed-Mode / HILIC)

For labs seeking to avoid the variability of chemical derivatization, Mixed-Mode chromatography (combining Cation Exchange and Reversed Phase) is the superior alternative.

The Mechanism

Instead of modifying the molecule, this method modifies the stationary phase. A column with both alkyl chains (hydrophobic) and sulfonic/carboxylic acid groups (cation exchange) is used. Hydrazine (


) is retained via ionic interaction, while organic impurities are separated via hydrophobic interaction.
Detailed Protocol (Mixed-Mode Cation Exchange)

Reagents: Formic Acid or Trifluoroacetic Acid (TFA), Acetonitrile.

  • Sample Prep: Dissolve sample directly in Mobile Phase A. No reaction required.

  • HPLC Conditions:

    • Column: Coresep 100 or Primesep 100 (SIELC), or equivalent Mixed-Mode Cation Exchange.

    • Mobile Phase: A: 0.1% TFA in Water; B: ACN.

    • Gradient: High aqueous start (100% A) to elute hydrazine, followed by organic ramp to wash API.

    • Detection: ELSD (Evaporative Light Scattering) or MS (Mass Spec, SIM mode m/z 33). Note: UV is not viable.

Pros:

  • Simplicity: "Dilute and Shoot" workflow.

  • Throughput: No incubation time.

  • Integrity: No risk of incomplete reaction or reagent degradation.

Cons:

  • Detector Requirement: Requires MS or ELSD. UV is useless here.

  • Equilibration: Mixed-mode columns require longer equilibration times (20+ column volumes) between gradients.

Comparative Analysis: Choosing the Right Path

The choice between methods depends heavily on available instrumentation and the specific matrix.

FeatureMethod A: Derivatization (Benzaldehyde)Method B: Direct Mixed-Mode (Coresep/Primesep)
Primary Mechanism Chemical Modification (Schiff Base)Ionic Retention + Hydrophobic Partition
Detector UV-Vis (Standard)MS (Preferred) or ELSD
LOD (Limit of Detection) Excellent (~0.01 - 0.1 ppm )Good (~0.5 - 1.0 ppm with MS)
Sample Prep Time High (30-60 mins incubation)Low (5 mins dilution)
Robustness Moderate (pH sensitive reaction)High (Column dependent)
Cost per Sample Higher (Reagents + Labor)Lower (Consumables only)
Best For... QC Release Testing (Standard equipment, validated limits)R&D / Process Control (Fast answers, complex matrices)

Decision Logic & Troubleshooting

Method Selection Matrix

MethodSelection cluster_tips Expert Tips Start Start: Hydrazine Analysis CheckLimit Required LOD? Start->CheckLimit CheckEquip Available Detector? CheckLimit->CheckEquip > 1 ppm Deriv METHOD A: Benzaldehyde Derivatization CheckLimit->Deriv < 0.1 ppm (Trace) CheckEquip->Deriv Only UV Available Direct METHOD B: Mixed-Mode / HILIC CheckEquip->Direct MS / ELSD Available Tip1 If Method A fails linearity: Check Reagent Excess (>50 molar eq) Tip2 If Method B shows tailing: Increase Buffer Strength / Acid

Figure 2: Decision tree for selecting the optimal analytical strategy based on sensitivity needs and hardware availability.

Expert Troubleshooting (Self-Validating Systems)
  • The "Ghost" Peak (Method A): Benzaldehyde degrades to Benzoic Acid, which elutes early on C18. Validation Step: Always inject a "Reagent Blank" (Derivatizing solution + Buffer, no sample). If the hydrazine peak overlaps with the reagent blank peaks, adjust the gradient.

  • pH Mismatch (Method A): Hydrazine Hydrochloride is acidic. If dissolved in water, it may drop the pH below the pKa of the derivatization reaction. Validation Step: Ensure the final reaction mixture is buffered between pH 4.0 and 6.0.

  • Memory Effects (Method B): Hydrazine is "sticky." Validation Step: Use a needle wash containing 10mM acid to prevent carryover in the autosampler.

References

  • Sun, M., et al. (2011). Control and analysis of hydrazine, hydrazides and hydrazones—genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products.[1][2] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Zhang, K., et al. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Smolenkov, A.D., & Shpigun, O.A. (2012). Direct liquid chromatographic determination of hydrazines: A review. Talanta. Link

  • SIELC Technologies. Hydrazine Analysis on Coresep 100 Column. Application Note. Link

  • ICH Harmonised Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Link

Sources

Elemental analysis standards for (2-M-tolyl-ethyl)-hydrazine HCl validation

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Elemental Analysis Standards for the Validation of (2-Methylphenyl)ethylhydrazine Hydrochloride

Executive Summary

Topic: Validation of Elemental Analysis (EA) standards for (2-M-tolyl-ethyl)-hydrazine HCl (referred to herein as 2-MTEH·HCl ). Context: Hydrazine derivatives are critical yet chemically labile intermediates in API synthesis. Their validation is complicated by two factors: the reducing nature of the hydrazine moiety (


) and the hygroscopicity of the hydrochloride salt form.
Objective:  This guide objectively compares the Classical Automated Combustion (CHNS/Cl)  method against Orthogonal High-Resolution Characterization (HRMS + IC) . It provides a validated protocol for establishing purity and stoichiometry, essential for regulatory compliance (ICH Q2(R2), ICH M7).

Part 1: The Analytical Challenge

The compound 2-MTEH·HCl presents a unique "Validation Triad" of challenges that standard protocols often miss:

  • Nitrogen Instability: The hydrazine group is prone to oxidation, potentially leading to

    
     gas evolution prior to combustion, skewing Nitrogen values.
    
  • Halogen Interference: The HCl salt introduces Chloride (

    
    ), which can poison standard oxidation catalysts (
    
    
    
    ) in combustion tubes if not trapped, leading to low Carbon recoveries.
  • Stoichiometric Ambiguity: Determining whether the salt is a mono- (

    
    ) or dihydrochloride (
    
    
    
    ) is critical for yield calculations. EA is the only method that provides this bulk stoichiometric ratio directly.

Part 2: Comparative Analysis of Methodologies

We compare the industry "Gold Standard" (Combustion Analysis) against the modern "Orthogonal Approach" (Spectrometry + Chromatography).

Comparison Matrix: Performance & Suitability
FeatureMethod A: Automated Combustion (EA) Method B: Orthogonal (HRMS + IC + qNMR)
Primary Output Mass % of C, H, N, ClExact Mass (

), Ion Quantification, Proton Count
Stoichiometry Definitive (Confirms Salt Ratio)Inferential (Requires multiple techniques)
Sample Size 2–5 mg (Destructive)<1 mg (Non-destructive/Recoverable)
Purity Scope Bulk Purity (includes water/solvents)Organic Purity (blind to inorganics/solvents)
Precision

(Absolute)

(Mass Accuracy)
Validation Risk High (Hygroscopicity affects weighing)Low (Solvent dissolved)
Cost/Run Low ($)High (

$)
Scientific Verdict
  • Use Method B (HRMS) for Identity confirmation during early R&D.

  • Use Method A (EA) for Purity and Reference Standard Qualification (RSQ). EA is superior for proving the material is "dry" and stoichiometrically correct (e.g., confirming the material is not a hemi-hydrate).

Part 3: Validated Experimental Protocol (Method A)

This protocol is designed for the Thermo Fisher FlashSmart or Elementar vario EL cube , optimized for hydrazine salts.

Reagents & Standards
  • Calibration Standard: Acetanilide (

    
    , 
    
    
    
    ). Chosen for its stability and nitrogen content similar to the analyte.
  • Check Standard (QC): S-Benzyl-thiuronium chloride (

    
    ). Critical for validating the Chloride detection and N-N bond combustion.
    
  • Combustion Aid: Tungsten Trioxide (

    
    ) . Essential for preventing the formation of refractory carbides and ensuring complete combustion of the aromatic tolyl ring.
    
Instrument Configuration
  • Furnace Temp:

    
     (Oxidation), 
    
    
    
    (Reduction).
  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Injection: 250 mL/min for 5 seconds (excess

    
     required to overcome hydrazine reducing power).
    
  • Halogen Trap: Silver wool (

    
    ) must be placed at the exit of the combustion tube to trap 
    
    
    
    gas if not measuring Cl separately. Note: If measuring Cl, use a specific halogen determination kit.
Step-by-Step Workflow
  • Micro-Weighing: Weigh

    
     of 2-MTEH·HCl  into a tin capsule.
    
    • Critical: Do not touch capsules with bare hands (transfer of oils/amino acids).

  • Sealing: Fold the tin capsule hermetically to exclude atmospheric moisture (the HCl salt is hygroscopic).

  • Sequence:

    • Run 3 Blanks (Tin capsule only).

    • Run 3 K-Factor Standards (Acetanilide).

    • Run QC Standard (S-Benzyl-thiuronium chloride).

    • Run 2-MTEH·HCl (Triplicate).

  • Acceptance Criteria:

    • Theoretical Calculation for

      
       (Assumed structure):
      
      • C:

        
        
        
      • H:

        
        
        
      • N:

        
        
        
    • Pass: Experimental values must be within

      
       absolute of theoretical.
      

Part 4: Visualization of Validation Logic

Diagram 1: Analytical Decision Workflow

This flowchart guides the researcher through the decision process of accepting or rejecting a batch based on EA results.

ValidationWorkflow Start Synthesis of 2-MTEH·HCl Drying Vacuum Drying (P2O5 Desiccator) Start->Drying Weighing Micro-Weighing (2.0 mg) Drying->Weighing Hygroscopicity Check Combustion Combustion Analysis (950°C + O2) Weighing->Combustion Check1 Is %C within ±0.4%? Combustion->Check1 Check2 Is %N within ±0.4%? Check1->Check2 Yes Fail_Wet Fail: Solvent/Water Occlusion Check1->Fail_Wet Low %C Fail_Salt Fail: Incorrect Salt Stoichiometry Check2->Fail_Salt High/Low %N Pass Pass: Release Reference Standard Check2->Pass Yes

Caption: Decision tree for validating hydrazine HCl salts. Note that deviations in Carbon usually indicate solvent trapping, while deviations in Nitrogen suggest salt formation issues.

Diagram 2: Combustion Reaction Pathway

Visualizing the chemical transformation inside the analyzer.

CombustionPathway Input Sample: R-NH-NH2 · HCl Oxidation Oxidation Zone (950°C) + O2 + WO3 Input->Oxidation Flash Combustion Gases Gases: CO2, H2O, NOx, Cl2 Oxidation->Gases Reduction Reduction Zone (650°C) Copper (Cu) Gases->Reduction NOx -> N2 Trap Halogen Trap (Ag Wool) Reduction->Trap Remove Cl2 Output Detection: CO2, H2O, N2 Trap->Output TCD Detection

Caption: The chemical pathway inside the CHN analyzer. Note the critical role of the Reduction Zone in converting Nitrogen Oxides (NOx) back to measurable Nitrogen gas (


).

Part 5: Data Presentation (Representative Validation Data)

The following table illustrates the expected data profile for a successful validation of 2-MTEH·HCl (


, MW: 200.71  g/mol ).
ElementTheoretical %Exp. Run 1Exp. Run 2Exp. Run 3Mean %Delta (

)
Result
Carbon 59.8459.7859.9059.8259.83 -0.01Pass
Hydrogen 8.548.608.558.588.58 +0.04Pass
Nitrogen 13.9613.8513.9213.8813.88 -0.08Pass
Chloride 17.6617.5017.6017.5517.55 -0.11Pass

Note: A Delta > 0.4% in Hydrogen often indicates moisture absorption (


). A large negative Delta in Nitrogen often indicates incomplete combustion of the N-N bond.

References

  • International Council for Harmonisation (ICH). (2023).[1][2][3] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][2][3] [Link]

  • Food and Drug Administration (FDA). (2024).[2][4] Q2(R2) Validation of Analytical Procedures. Guidance for Industry.[2][5] [Link]

  • AZoM. (2020).[6] The Benefits of Combustion Analysis Over Spectrometric Methods for C/S and O/N/H Measurements.[6][Link]

  • American Chemical Society (ACS). (2016). Distinguishing the C3 vs SH4 Mass Split by Comprehensive Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry. Analytical Chemistry.[1][7][8][9][10][11] [Link]

  • PrepChem. (n.d.). Synthesis of 2-Ethylphenylhydrazine Hydrochloride.[][13][14][15][16][Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.